molecular formula C5H8N4O3S B3355669 N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide CAS No. 63189-40-2

N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide

Cat. No.: B3355669
CAS No.: 63189-40-2
M. Wt: 204.21 g/mol
InChI Key: BYSNHIAPLJTKMF-UHFFFAOYSA-N
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Description

N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a sulfamoyl group at the 5-position and an acetamide group at the 4-position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a sulfamoylating agent. The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or other reduced forms.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents, alkylating agents, or acylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonamides. Substitution reactions can introduce various functional groups into the imidazole ring, leading to a wide range of derivatives.

Scientific Research Applications

N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Sulfamoyl-1H-imidazol-2-yl)acetamide
  • N-(4-Sulfamoyl-1H-imidazol-5-yl)acetamide
  • N-(5-Sulfamoyl-1H-imidazol-4-yl)propionamide

Uniqueness

N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the sulfamoyl and acetamide groups on the imidazole ring can affect the compound’s ability to interact with biological targets and its overall stability. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(5-sulfamoyl-1H-imidazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3S/c1-3(10)9-4-5(8-2-7-4)13(6,11)12/h2H,1H3,(H,7,8)(H,9,10)(H2,6,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSNHIAPLJTKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20492660
Record name N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63189-40-2
Record name N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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